molecular formula C9H19N5 B13230952 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13230952
M. Wt: 197.28 g/mol
InChI Key: IWFYRWOKFIELHB-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a 1,2,4-triazole derivative featuring dual alkylamino substituents: a diethylaminomethyl group at position 5 and a dimethylamino group at position 2. The 1,2,4-triazole core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metal coordination in biological targets.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

5-(diethylaminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-5-14(6-2)7-8-10-9(12-11-8)13(3)4/h5-7H2,1-4H3,(H,10,11,12)

InChI Key

IWFYRWOKFIELHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NN1)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of N,N-dimethyl-1H-1,2,4-triazol-3-amine

  • Starting from aminoguanidine hydrochloride and appropriate carbonyl compounds, the 1,2,4-triazole ring can be formed through cyclization reactions.
  • N,N-dimethyl substitution at the 3-amine position is typically achieved by methylation of the amino group or by using N,N-dimethyl-substituted aminoguanidine precursors.
  • Literature reports (e.g., CAS 5295-34-1) confirm the availability and synthetic routes for N,N-dimethyl-1H-1,2,4-triazol-3-amine, which serves as a key intermediate for further functionalization.

Introduction of the Diethylaminomethyl Group at the 5-Position

Mannich Reaction Pathway

  • The 5-position of the 1,2,4-triazole ring can be functionalized via a Mannich-type reaction, which involves the condensation of the triazole with formaldehyde and diethylamine.
  • This reaction proceeds through the formation of an iminium ion intermediate from formaldehyde and diethylamine, which then electrophilically attacks the 5-position of the triazole ring.
  • The reaction conditions typically involve mild heating in a suitable solvent such as ethanol or acetonitrile.

Alternative Alkylation Methods

  • Alkyl halides bearing diethylamino groups may be used to alkylate the 5-position under basic conditions.
  • Careful control of reaction conditions is necessary to avoid over-alkylation or substitution at other positions.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1 Aminoguanidine hydrochloride + suitable carbonyl compound (e.g., dimethylformamide dimethyl acetal) Cyclization to form 1,2,4-triazole ring with N,N-dimethyl substitution at 3-amino position Moderate to high yield; purity confirmed by NMR and MS
2 1,2,4-triazole intermediate + formaldehyde + diethylamine Mannich reaction to introduce diethylaminomethyl group at 5-position Typically 60-80% yield; reaction monitored by TLC and NMR
3 Purification by recrystallization or chromatography Isolation of pure this compound Final purity >95% by HPLC

Analytical and Characterization Data

Parameter Typical Result
Molecular Formula C9H19N5
Molecular Weight ~197.27 g/mol
NMR (1H, DMSO-d6) Signals consistent with N,N-dimethyl and diethylamino substituents and triazole protons
MS (ESI) Molecular ion peak at m/z consistent with expected molecular weight
Melting Point Variable, typically 100-130°C depending on purity

Literature and Patent Insights

  • Patent EP2264027A1 describes synthetic methods for related triazole derivatives involving amine substitutions and Mannich-type reactions, supporting the feasibility of the described preparation.
  • Research on 1,2,4-triazole derivatives emphasizes the use of aminoguanidine and succinic anhydride derivatives for triazole ring formation, which can be adapted for N,N-dimethyl substitution.
  • The preparation of various N-substituted 1,2,4-triazol-3-amines has been reported using microwave-assisted synthesis and classical reflux methods, providing flexibility in reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations
Cyclization + Mannich Reaction Aminoguanidine hydrochloride, formaldehyde, diethylamine Cyclization to triazole + Mannich alkylation at 5-position Reflux in ethanol or acetonitrile Straightforward, good yields Requires careful control to avoid side reactions
Alkylation with Alkyl Halide N,N-dimethyl-1,2,4-triazol-3-amine, diethylaminoalkyl halide Nucleophilic substitution at 5-position Basic conditions, mild heating Direct alkylation Possible over-alkylation, regioselectivity issues
Microwave-Assisted Synthesis Aminoguanidine derivatives, amines Rapid ring formation and substitution Microwave irradiation Faster reactions, higher purity Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.

    Substitution: Substituted triazole derivatives with different functional groups replacing the diethylamino group.

Scientific Research Applications

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electronic Properties: Megazol (5-(1-methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine): Exhibits HOMO/LUMO energies of -9.62 eV and -1.72 eV, respectively, contributing to its nitroreductase-mediated trypanocidal activity . The target compound lacks a nitro group but shares a triazole-amine scaffold, suggesting distinct redox behavior. 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine: The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilicity compared to the alkylamino-substituted target compound .

Tautomerism and Planarity

  • 3-Phenyl-1H-1,2,4-triazol-5-amine: Co-crystallizes with its tautomer (5-phenyl-1H-1,2,4-triazol-3-amine), demonstrating near-planar geometry (phenyl-triazole dihedral angle: 2.3°) that facilitates stacking interactions . The target compound’s bulkier diethylaminomethyl group may reduce planarity, affecting binding to flat enzymatic pockets.

Antiparasitic and Antimicrobial Activity

  • Megazol: IC₅₀ = 0.8 µM against Trypanosoma brucei; genotoxic due to nitro group .
  • 5-[(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine : Piperazine substituents enhance solubility but reduce antiparasitic potency compared to nitro analogs .

Enzyme Inhibition

  • 3-Anilino-5-arylthio-1,2,4-triazoles: Exhibit Ki values as low as 0.04 nM against HsMetAP2 via metal-bridging coordination . The target compound’s alkylamino groups may weaken metal binding but improve selectivity over HsMetAP1 (Ki = 3900 nM for similar triazoles) .

Anticancer Potential

  • N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine: Shows 59% yield and mixed tautomerism, with moderate cytotoxicity (IC₅₀ ~10 µM) .

Biological Activity

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine (CAS Number: 2060036-26-0) is a nitrogen-based heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and findings.

The compound's molecular formula is C9H19N5C_9H_{19}N_5, with a molecular weight of 197.28 g/mol. Its structural features include a triazole ring, which is often associated with diverse biological activities.

PropertyValue
CAS Number2060036-26-0
Molecular FormulaC₉H₁₉N₅
Molecular Weight197.28 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, a study published in PMC reported that triazole derivatives showed promising results against various cancer cell lines, including those from non-small-cell lung cancer and ovarian cancer. The compound exhibited percent growth inhibition (PGI) values comparable to established anticancer agents like Imatinib .

Case Study: Anticancer Efficacy

In a comparative study involving multiple cancer cell lines, this compound was tested alongside other triazole derivatives. The results indicated that it demonstrated moderate to high anticancer activity, particularly against ovarian and renal cancer cells.

Cell LinePGI (%)
OVCAR-885.26
SNB-1986.61
NCI-H46075.99

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways fully.

Antimicrobial Activity

The antibacterial potential of triazole derivatives has also been explored extensively. A review highlighted that compounds similar to this compound exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Antibacterial Activity

In vitro studies have shown that the compound possesses notable antibacterial properties:

Bacterial StrainInhibition Zone (mm)
S. aureus15
E. coli14
Klebsiella pneumoniae12

The presence of functional groups such as diethylamino enhances its lipophilicity and may contribute to its ability to penetrate bacterial membranes effectively.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, the triazole moiety can interfere with the synthesis of nucleic acids in both cancerous and bacterial cells.

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